molecular formula C20H15BrN2O2S B3689127 N-[(3-acetylphenyl)carbamothioyl]-5-bromonaphthalene-1-carboxamide

N-[(3-acetylphenyl)carbamothioyl]-5-bromonaphthalene-1-carboxamide

Cat. No.: B3689127
M. Wt: 427.3 g/mol
InChI Key: MDVGPNRKIHIJBX-UHFFFAOYSA-N
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Description

N-[(3-acetylphenyl)carbamothioyl]-5-bromonaphthalene-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromonaphthalene moiety and a carbamothioyl group attached to an acetylphenyl ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Properties

IUPAC Name

N-[(3-acetylphenyl)carbamothioyl]-5-bromonaphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O2S/c1-12(24)13-5-2-6-14(11-13)22-20(26)23-19(25)17-9-3-8-16-15(17)7-4-10-18(16)21/h2-11H,1H3,(H2,22,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVGPNRKIHIJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC3=C2C=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-acetylphenyl)carbamothioyl]-5-bromonaphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Bromonaphthalene Intermediate: The bromonaphthalene moiety can be synthesized through bromination of naphthalene using bromine in the presence of a catalyst such as iron(III) bromide.

    Preparation of the Acetylphenyl Isothiocyanate: This intermediate is prepared by reacting 3-acetylphenylamine with thiophosgene in an inert solvent like dichloromethane.

    Coupling Reaction: The final step involves the coupling of the bromonaphthalene intermediate with the acetylphenyl isothiocyanate in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-acetylphenyl)carbamothioyl]-5-bromonaphthalene-1-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Hydrolysis: The carbamothioyl group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and thiols.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with the presence of a base such as potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Conducted in aqueous acidic (hydrochloric acid) or basic (sodium hydroxide) solutions.

Major Products

    Substitution Reactions: Yield substituted naphthalene derivatives.

    Oxidation: Produces carboxylic acids.

    Reduction: Forms alcohols.

    Hydrolysis: Results in amines and thiols.

Scientific Research Applications

N-[(3-acetylphenyl)carbamothioyl]-5-bromonaphthalene-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(3-acetylphenyl)carbamothioyl]-5-bromonaphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-acetylphenyl)carbamothioyl]cyclohexanecarboxamide
  • N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxybenzamide
  • N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide

Uniqueness

N-[(3-acetylphenyl)carbamothioyl]-5-bromonaphthalene-1-carboxamide is unique due to the presence of the bromonaphthalene moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the acetylphenyl and carbamothioyl groups further enhances its versatility in various chemical and biological applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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